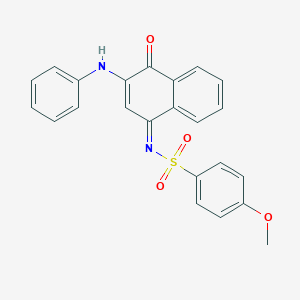![molecular formula C26H23NO3S2 B281363 4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281363.png)
4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, also known as IMP-1088, is a small molecule inhibitor that targets a conserved pocket in the RNA-dependent RNA polymerase (RdRp) of multiple RNA viruses, including the common cold virus and the Zika virus.
作用機序
4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide targets a conserved pocket in the RdRp of multiple RNA viruses. RdRp is an essential enzyme for viral replication and is highly conserved across RNA viruses. By targeting this conserved pocket, this compound inhibits viral replication and prevents the virus from spreading.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in preclinical studies. In a study published in Nature Microbiology, this compound was shown to have no cytotoxic effects on human airway cells at concentrations up to 100 μM. Additionally, this compound was shown to have no effect on the viability of human neural progenitor cells at concentrations up to 50 μM.
実験室実験の利点と制限
One advantage of 4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is its broad-spectrum antiviral activity. This compound has been shown to inhibit replication of multiple RNA viruses, including the common cold virus and the Zika virus. Additionally, this compound has been shown to have minimal toxicity in preclinical studies. One limitation of this compound is its specificity for RdRp. While RdRp is highly conserved across RNA viruses, this compound may not be effective against viruses that do not use RdRp for replication.
将来の方向性
For 4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide include further preclinical studies to determine its efficacy in animal models and clinical studies to determine its safety and efficacy in humans. Additionally, further research is needed to determine the optimal dosing and administration of this compound for the treatment of RNA viruses. Finally, this compound may have potential applications in the treatment of other viral infections, such as influenza and hepatitis C.
合成法
The synthesis of 4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-methylthiophenol, which is then reacted with 4-bromoacetophenone to yield 4-(methylthio)acetophenone. The next step involves the reaction of 4-(methylthio)acetophenone with 4-isopropylaniline to yield 4-isopropylthioacetophenone. The final step involves the reaction of 4-isopropylthioacetophenone with 4-nitrobenzenesulfonyl chloride to yield this compound.
科学的研究の応用
4-isopropyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has shown promising results in preclinical studies as a potential treatment for multiple RNA viruses. In a study published in Nature Microbiology, this compound was shown to inhibit replication of the common cold virus in human airway cells. Additionally, this compound was able to inhibit replication of the Zika virus in human neural progenitor cells. These findings suggest that this compound has broad-spectrum antiviral activity and could be a potential treatment for multiple RNA viruses.
特性
分子式 |
C26H23NO3S2 |
|---|---|
分子量 |
461.6 g/mol |
IUPAC名 |
(NE)-N-[3-(4-methylphenyl)sulfanyl-4-oxonaphthalen-1-ylidene]-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C26H23NO3S2/c1-17(2)19-10-14-21(15-11-19)32(29,30)27-24-16-25(31-20-12-8-18(3)9-13-20)26(28)23-7-5-4-6-22(23)24/h4-17H,1-3H3/b27-24+ |
InChIキー |
KWPOCISKXIYMMU-SOYKGTTHSA-N |
異性体SMILES |
CC1=CC=C(C=C1)SC2=C/C(=N\S(=O)(=O)C3=CC=C(C=C3)C(C)C)/C4=CC=CC=C4C2=O |
SMILES |
CC1=CC=C(C=C1)SC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)C(C)C)C4=CC=CC=C4C2=O |
正規SMILES |
CC1=CC=C(C=C1)SC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)C(C)C)C4=CC=CC=C4C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281280.png)
![Benzyl 2-methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281281.png)
![Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281286.png)
![Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281292.png)
![Pentyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281293.png)

![Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281299.png)
![Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281303.png)

![N-[(1Z)-3-[(4-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B281305.png)


![Ethyl 4-({1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281309.png)
![N-[(1Z)-3-[(2-methoxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281310.png)
